

Orthogonal Assays to Confirm PROTAC AR Degradation-5 Activity: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC AR Degradation-5

Cat. No.: B12385898

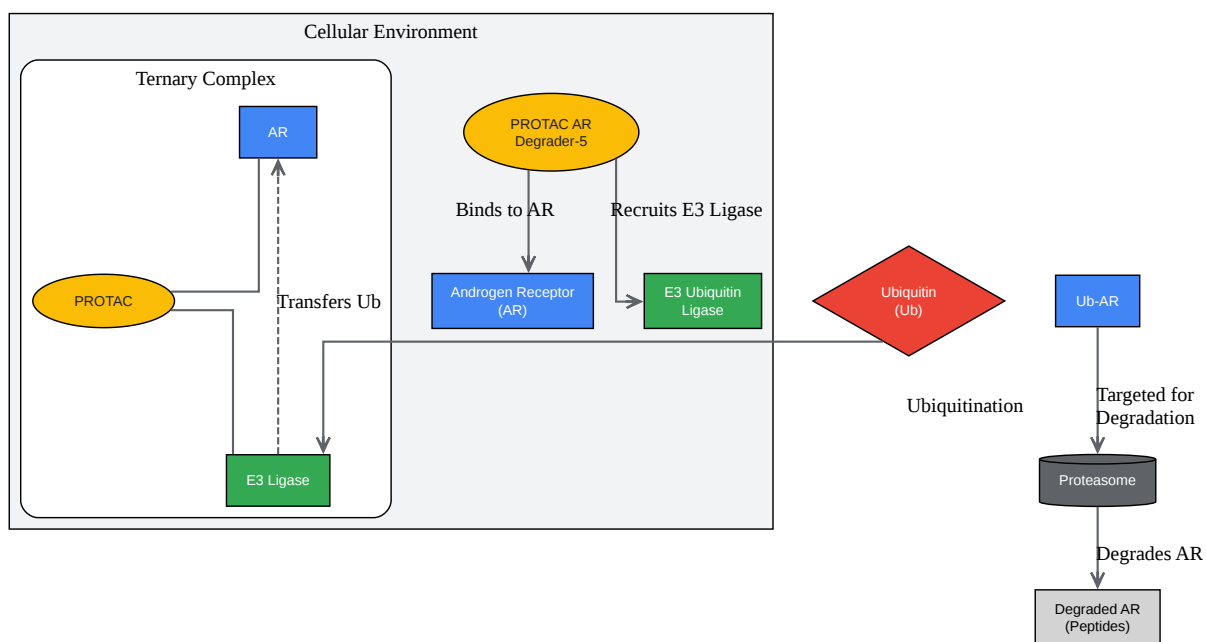
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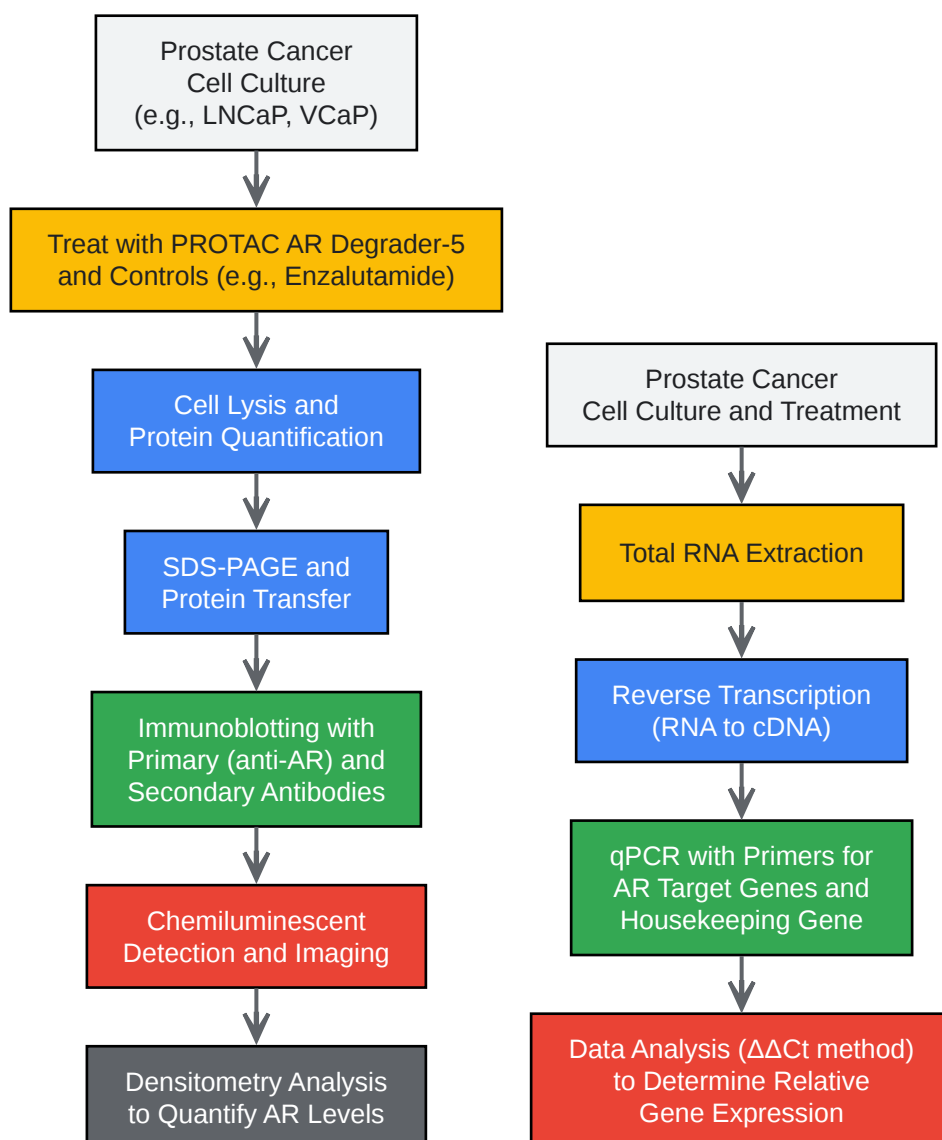
For Researchers, Scientists, and Drug Development Professionals

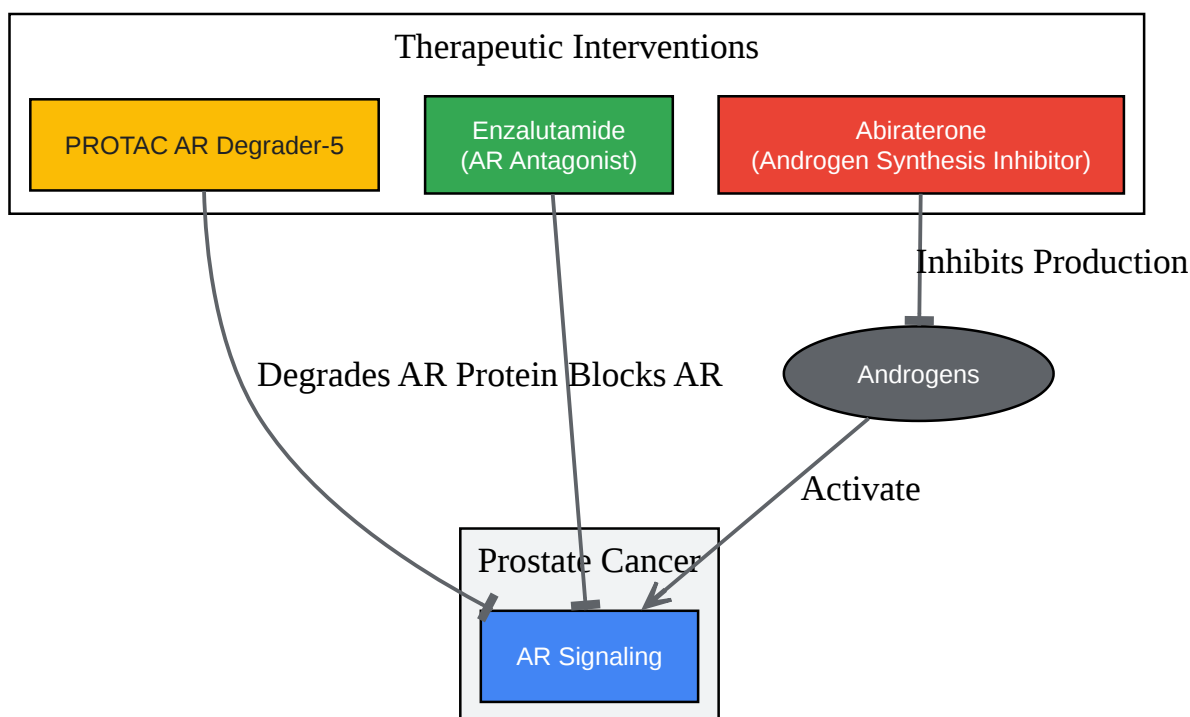
This guide provides a comprehensive comparison of orthogonal assays to confirm the activity of a Proteolysis Targeting Chimera (PROTAC) Androgen Receptor (AR) Degradation, exemplified by compounds such as **PROTAC AR Degradation-5**. The guide details experimental methodologies and presents comparative data to objectively assess the performance of AR degradation against alternative therapies like the AR antagonist enzalutamide.

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, the Androgen Receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism contrasts with the occupancy-driven mechanism of traditional inhibitors.







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